

1-Piperidinebutyronitrile CAS number 4672-18-8 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Piperidinebutyronitrile**

Cat. No.: **B7798199**

[Get Quote](#)

An In-depth Technical Guide to **1-Piperidinebutyronitrile** (CAS 4672-18-8)

Overview and Strategic Importance

1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional organic molecule featuring a saturated piperidine heterocycle and a terminal nitrile group.^[1] This unique combination of a tertiary amine and a versatile nitrile functional group makes it a valuable building block in medicinal chemistry and organic synthesis. The piperidine moiety is a ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.^[2] Concurrently, the nitrile group serves as a key synthetic handle, readily convertible into other critical functionalities like primary amines, carboxylic acids, or ketones, thus providing a gateway to a diverse range of chemical entities.

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of **1-Piperidinebutyronitrile**, focusing on its physicochemical properties, predictive spectroscopic signature, a robust synthetic protocol, and critical safety considerations rooted in the toxicology of aliphatic nitriles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in a laboratory setting.

Chemical Identification

The compound is unambiguously identified by the following descriptors.

Identifier	Value	Source
CAS Number	4672-18-8	[1]
Molecular Formula	C ₉ H ₁₆ N ₂	[1]
Molecular Weight	152.24 g/mol	[1]
IUPAC Name	4-(Piperidin-1-yl)butanenitrile	[1]
Synonyms	1-Piperidinebutyronitrile, 4-Piperidinobutyronitrile	[1]
SMILES	C(CCC#N)N1CCCCC1	[1]
InChIKey	CVROVTGNNDIZNS-UHFFFAOYSA-N	[1]

Physical Properties

The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[\[1\]](#) It is soluble in common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[\[1\]](#)

Predictive Spectroscopic Analysis

While dedicated experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring (e.g., via TLC or LCMS) and for the structural confirmation of synthesized material.

2.3.1 Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the nitrile group.

- C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. The intensity is moderate because the nitrile is non-conjugated.

- C-H Stretch: A series of bands will appear between $2850\text{-}2950\text{ cm}^{-1}$ corresponding to the aliphatic C-H bonds of the piperidine ring and the butyl chain. A distinct band just below 2800 cm^{-1} may also be visible, which is characteristic of a C-H bond alpha to a tertiary nitrogen.
- C-N Stretch: A band in the fingerprint region, typically around $1100\text{-}1200\text{ cm}^{-1}$, corresponding to the C-N stretching of the tertiary amine.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ^1H and ^{13}C NMR spectra in CDCl_3 provide a clear roadmap for structural verification.

¹ H NMR Prediction	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Justification
H- α'	~2.45	t	2H	-CH ₂ -CN	Triplet due to coupling with adjacent CH ₂ (H- β'). Deshielded by the electron-withdrawing nitrile group.
H- β	~2.40	t	2H	-N-CH ₂ -	Triplet due to coupling with adjacent CH ₂ (H- γ).
H-2, H-6 (Piperidine)	~2.35	t (broad)	4H	Equatorial/Axial protons adjacent to N	Protons alpha to the piperidine nitrogen.
H- γ	~1.80	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -	Multiplet resulting from coupling to both H- β and H- α' .
H-3, H-5 (Piperidine)	~1.55	m	4H	Equatorial/Axial protons	
H-4 (Piperidine)	~1.40	m	2H	Equatorial/Axial proton	

¹³ C NMR Prediction	Chemical Shift (ppm)	Assignment	Justification
C≡N	~119	Nitrile carbon	Characteristic chemical shift for aliphatic nitriles.
C-β	~58	-N-CH ₂ -	Carbon attached to the tertiary amine nitrogen.
C-2, C-6 (Piperidine)	~54	Carbons adjacent to N	
C-γ	~27	-CH ₂ -CH ₂ -CH ₂ -	
C-3, C-5 (Piperidine)	~26		
C-4 (Piperidine)	~24		
C-α'	~16	-CH ₂ -CN	Carbon alpha to the nitrile group.

2.3.3 Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following fragments are anticipated:

- Molecular Ion (M⁺): A peak at m/z = 152.
- Base Peak: A prominent peak at m/z = 98, resulting from alpha-cleavage, a characteristic fragmentation pathway for N-alkyl piperidines. This fragment corresponds to the [C₆H₁₂N]⁺ ion.
- Other Fragments: A peak at m/z = 84 ([C₅H₁₀N]⁺) is also highly likely.

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing **1-Piperidinebutyronitrile** is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This is a classic S_N2 reaction.

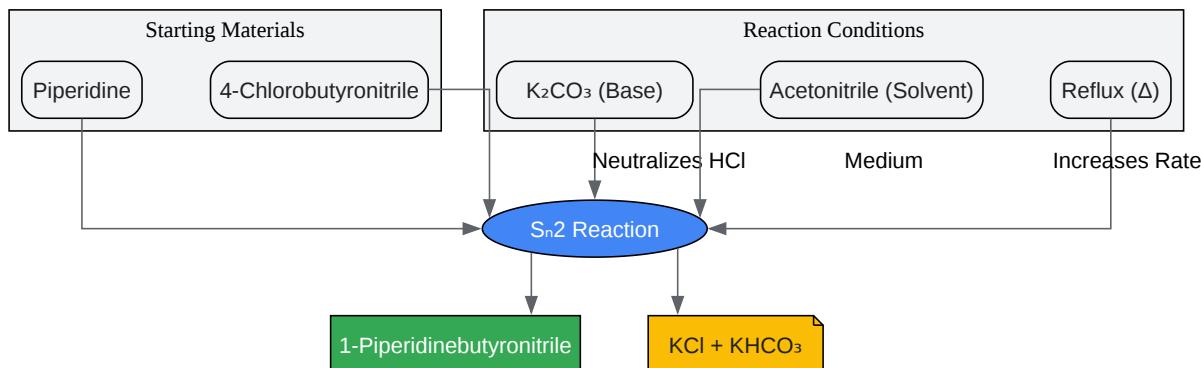
Experimental Protocol: N-Alkylation of Piperidine

This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity can be confirmed using the spectroscopic data predicted above.

Reagents and Materials:

- Piperidine (1.0 eq)
- 4-Chlorobutyronitrile (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:


- Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.
- Addition of Amine: Add piperidine (1.0 eq) to the slurry.
- Addition of Alkylating Agent: Slowly add 4-chlorobutyronitrile (1.1 eq) to the reaction mixture at room temperature.^[3] The slow addition is critical to maintain a relative excess of piperidine at all times, which minimizes the potential for the formation of a quaternary ammonium salt byproduct.
- Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC by observing the consumption of piperidine.

- Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the K_2CO_3 . Concentrate the filtrate under reduced pressure. Partition the residue between DCM and saturated aqueous $NaHCO_3$ solution. Separate the layers and extract the aqueous layer twice more with DCM.
- Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate in vacuo.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **1-Piperidinebutyronitrile**.

Causality Behind Experimental Choices:

- Base (K_2CO_3): A mild inorganic base is used to neutralize the HCl formed during the reaction. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic, and drives the reaction to completion.^[3]
- Solvent (Acetonitrile): A polar aprotic solvent is ideal for S_N2 reactions. It effectively solvates the potassium cation but does not strongly solvate the piperidine nucleophile, thus preserving its reactivity.
- Excess Alkylating Agent: A slight excess of the 4-chlorobutyronitrile ensures complete consumption of the more valuable piperidine starting material.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: $\text{S}_{\text{n}}2$ synthesis of **1-Piperidinebutyronitrile**.

Chemical Reactivity and Applications in Drug Discovery

The utility of **1-Piperidinebutyronitrile** stems from the distinct reactivity of its two functional groups.

Reactivity of the Nitrile Group

The nitrile is a linchpin for synthetic diversification:

- Reduction to Primary Amine: The nitrile can be reduced to a primary amine (yielding 4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH_4) or through catalytic hydrogenation. This transformation creates a valuable diamine scaffold.
- Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 4-(piperidin-1-yl)butanoic acid, introducing a carboxylate functional group for further derivatization, such as amide coupling.

- Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by hydrolysis generates ketones, providing a route to more complex carbon skeletons.

Role as a Synthetic Building Block

In drug discovery, the piperidine ring is a "privileged scaffold" that often imparts desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties.^{[2][4]} 1-

Piperidinebutyronitrile allows for the introduction of the piperidinobutyl moiety. This linker can be used to connect the piperidine group, which may be responsible for binding to a specific biological target or improving solubility, to another pharmacophore via the transformations described above. The tertiary amine of the piperidine ring itself has a pKa that typically results in it being protonated at physiological pH, allowing for potent ionic interactions with biological targets like GPCRs or ion channels.

Safety and Handling Protocols

As a Senior Application Scientist, ensuring the highest level of safety is paramount. The primary toxicological concern for this compound is not its parent structure but its metabolic fate.

Toxicological Profile: The Aliphatic Nitrile Hazard

The toxicity of many aliphatic nitriles is mediated through the metabolic release of cyanide.^[5] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group.^[5] The resulting unstable cyanohydrin can then decompose, releasing free cyanide ions.^[6] Cyanide is a potent inhibitor of cellular respiration, specifically targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain.^{[5][7]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4672-18-8: 1-Piperidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Piperidinebutyronitrile CAS number 4672-18-8 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798199#1-piperidinebutyronitrile-cas-number-4672-18-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com